N-(2,5-DIMETHOXY-4-{[2-(PHENYLSULFANYL)ACETYL]AMINO}PHENYL)BENZAMIDE
Overview
Description
N-(2,5-DIMETHOXY-4-{[2-(PHENYLSULFANYL)ACETYL]AMINO}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups, a phenylsulfanyl group, and an acylated amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXY-4-{[2-(PHENYLSULFANYL)ACETYL]AMINO}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the appropriate dimethoxybenzene derivative, followed by acylation with phenylsulfanylacetyl chloride under basic conditions. The final step involves the coupling of the acylated intermediate with an amine derivative to form the benzamide structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHOXY-4-{[2-(PHENYLSULFANYL)ACETYL]AMINO}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group would yield a sulfone derivative, while reduction of nitro groups would produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have biological activity and can be studied for potential therapeutic effects.
Medicine: The compound could be explored for its pharmacological properties.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXY-4-{[2-(PHENYLSULFANYL)ACETYL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The methoxy groups can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-DIMETHOXY-PHENYL)-BENZAMIDE
- N-{2,5-Dimethoxy-4-[(2-thienylacetyl)amino]phenyl}benzamide
- N-(2,5-dimethoxy-4-{[phenyl(phenylthio)acetyl]amino}phenyl)benzamide
Uniqueness
N-(2,5-DIMETHOXY-4-{[2-(PHENYLSULFANYL)ACETYL]AMINO}PHENYL)BENZAMIDE is unique due to the presence of both methoxy and phenylsulfanyl groups, which can impart distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2,5-dimethoxy-4-[(2-phenylsulfanylacetyl)amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-20-14-19(25-23(27)16-9-5-3-6-10-16)21(29-2)13-18(20)24-22(26)15-30-17-11-7-4-8-12-17/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEJJDIERVRNHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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